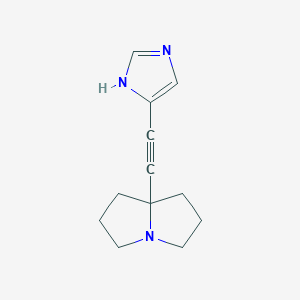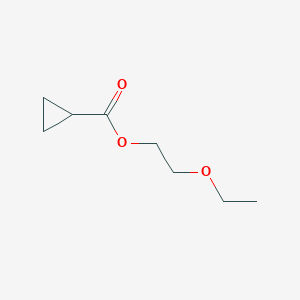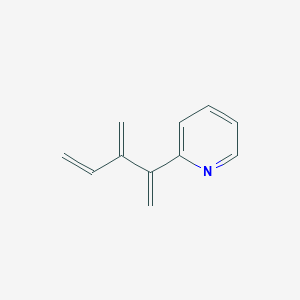
2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine is a chemical compound that features a pyridine ring substituted with a penta-1,4-diene moiety. This compound is of interest due to its unique structure, which combines the properties of both pyridine and diene systems. Pyridine is a basic heterocyclic organic compound, while the diene system provides reactive sites for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine can be achieved through several methods. One common approach involves the coordination copolymerization of a polar diene-based monomer with isoprene or butadiene using a ternary catalytic system composed of bis(phosphino)carbazolideyttriumbis(alkyl) complex, [Ph3C][B(C6F5)4], and AlEt3 . This method allows for the incorporation of the polar functional group into macromolecular chains, resulting in high cis-1,4 regularity and tunable polar monomer incorporation ratios.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the coordination copolymerization approach mentioned above could potentially be scaled up for industrial applications, given the appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The diene moiety can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be employed.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of copolymers with unique properties.
Biology: Potential antiviral activities against plant viruses such as tobacco mosaic virus.
Medicine: Investigated for its potential pharmacological properties, including anticancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine involves its interaction with molecular targets and pathways. For instance, its antiviral activity against tobacco mosaic virus is attributed to its ability to inhibit viral replication . The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine can be compared with other similar compounds, such as:
Penta-1,4-diene derivatives: These compounds share the diene moiety but may lack the pyridine ring, resulting in different reactivity and applications.
Pyridine derivatives: Compounds with various substituents on the pyridine ring, which can influence their chemical and biological properties.
The uniqueness of this compound lies in its combination of the diene and pyridine functionalities, which provides a versatile platform for chemical modifications and diverse applications.
Propiedades
Número CAS |
632366-53-1 |
|---|---|
Fórmula molecular |
C11H11N |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
2-(3-methylidenepenta-1,4-dien-2-yl)pyridine |
InChI |
InChI=1S/C11H11N/c1-4-9(2)10(3)11-7-5-6-8-12-11/h4-8H,1-3H2 |
Clave InChI |
KOVCTGACSGAAPW-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=C)C(=C)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


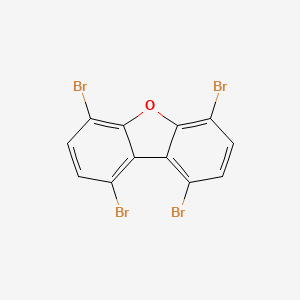
![Ethyl 3-{4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate](/img/structure/B12589674.png)
![2,2'-(1,4-Phenylene)bis{5-[4-(5-phenylthiophen-2-yl)phenyl]thiophene}](/img/structure/B12589677.png)
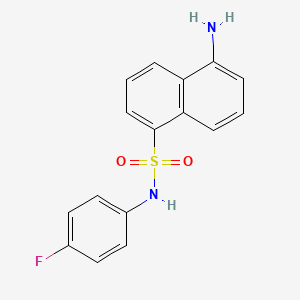
![4-{4-[6-(4-Butylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid](/img/structure/B12589688.png)
![1-Iodo-4-{2-[4-(octane-1-sulfonyl)phenyl]ethenyl}benzene](/img/structure/B12589692.png)
![2-[(4-Chlorophenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B12589695.png)
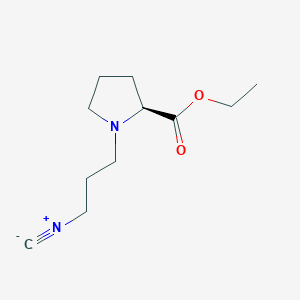
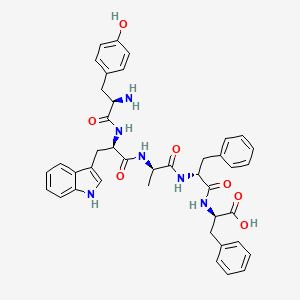
![1-Naphthalenecarbonitrile, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-](/img/structure/B12589730.png)
![3-[2-(4-Benzoylphenoxy)acetamido]benzoic acid](/img/structure/B12589748.png)
